molecular formula C11H16N2OS B1464864 [1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine CAS No. 1018529-49-1

[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine

Cat. No.: B1464864
CAS No.: 1018529-49-1
M. Wt: 224.32 g/mol
InChI Key: RERSTZNVJLYIGN-UHFFFAOYSA-N
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Description

“[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine” is a chemical compound with the molecular formula C11H16N2OS. It is used for pharmaceutical testing .


Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Asymmetric Synthesis and Applications

  • Asymmetric Synthesis: This compound is used in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines. The process involves LiAlH(4) reduction and hydrogenolysis, leading to diamine derivatives. Such derivatives have potential applications in various fields including pharmaceuticals and organic chemistry (Froelich et al., 1996).

Therapeutic Research

  • Antidepressant Research: Novel aryloxyethyl derivatives of this compound have been studied as "biased agonists" of serotonin 5-HT1A receptors. They show potential as antidepressants due to their high receptor affinity and selectivity, along with promising drug-like properties (Sniecikowska et al., 2019).

Bone Health Research

  • Bone Formation: A derivative of this compound, identified in a high-throughput screening campaign, showed an increase in trabecular bone formation rate in animal models. It targets the Wnt beta-catenin cellular messaging system, indicating its potential in treating bone disorders (Pelletier et al., 2009).

Anticancer Activity

  • Anticancer Studies: Some derivatives of the compound have demonstrated significant anticancer activity against various human cancer cell lines, suggesting their potential in cancer treatment (Inceler et al., 2013).

Analytical and Sensing Applications

  • Metal Ion Sensing: A study explored the use of thiophene pincer ligands derived from this compound for sensing metal ions. The study highlights its potential application in fluorescence and mass spectrometry applications (Pedras et al., 2007).

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-7-9-3-1-5-13(8-9)11(14)10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERSTZNVJLYIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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